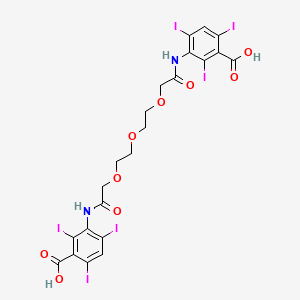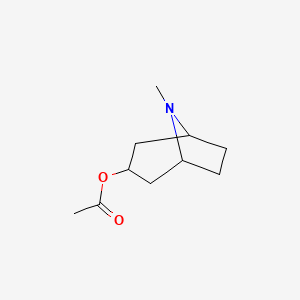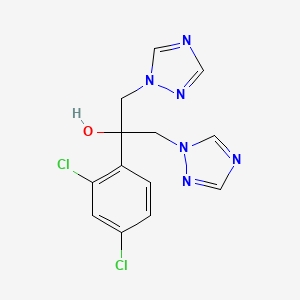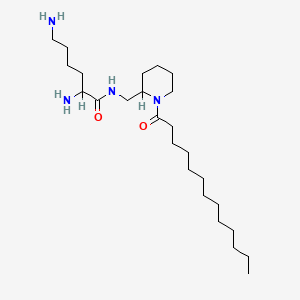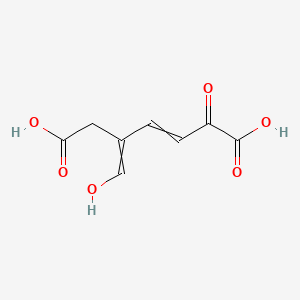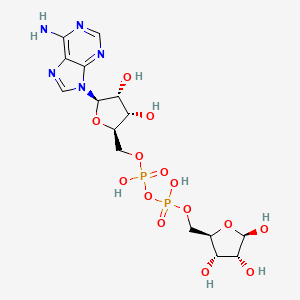
ADP-ribose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADP-ribose is an ester molecule formed into chains by the enzyme poly adenosine diphosphate ribose polymerase. It is created from cyclic adenosine diphosphate ribose by the CD38 enzyme using nicotinamide adenine dinucleotide as a cofactor. This compound binds to and activates the TRPM2 ion channel, making it a significant molecule in cellular signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ADP-ribose is synthesized from cyclic adenosine diphosphate ribose by the CD38 enzyme. This process involves the use of nicotinamide adenine dinucleotide as a cofactor . Another synthetic approach involves the stepwise assembly of the ribosyl adenosine framework by O-ribofuranosylation and subsequent N-glycosylation .
Industrial Production Methods: Industrial production methods for adenosine diphosphate ribose are not well-documented in the literature. the enzymatic synthesis using poly adenosine diphosphate ribose polymerase and CD38 enzyme is a potential method for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: ADP-ribose undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
ADP-ribose has numerous scientific research applications, including:
Chemistry: Used in the study of enzymatic reactions and molecular interactions.
Biology: Plays a role in cellular signaling and regulation of ion channels.
Medicine: Investigated for its potential in treating age-related degenerative diseases and cancer.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
ADP-ribose exerts its effects by binding to and activating the TRPM2 ion channel. This activation is dependent on the presence of nicotinamide adenine dinucleotide as a cofactor. The ribose sugar component of adenosine diphosphate ribose plays a crucial role in this activation process . Additionally, adenosine diphosphate ribose is involved in the regulation of various cellular processes, including DNA repair, transcription, and apoptosis .
Comparación Con Compuestos Similares
Adenosine diphosphate: A nucleotide involved in energy transfer within cells.
Cyclic adenosine diphosphate ribose: A molecule involved in calcium signaling.
Nicotinamide adenine dinucleotide: A cofactor involved in redox reactions.
Uniqueness: ADP-ribose is unique in its ability to activate the TRPM2 ion channel, making it a potent agonist for this channel. Its role in cellular signaling and regulation of ion channels distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C15H23N5O14P2 |
|---|---|
Peso molecular |
559.32 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |
Clave InChI |
SRNWOUGRCWSEMX-KEOHHSTQSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)O)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
Sinónimos |
5'-Diphosphoribose, Adenosine Adenosine 5' Diphosphoribose Adenosine 5'-Diphosphoribose Adenosine Diphosphate Ribose Adenosine Diphosphoribose ADP Ribose ADP-Ribose ADPribose Diphosphate Ribose, Adenosine Diphosphoribose, Adenosine Ribose, Adenosine Diphosphate Ribose, ADP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



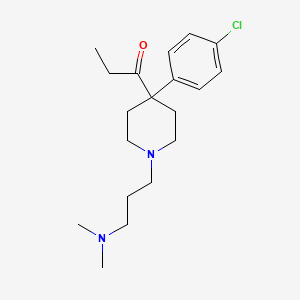
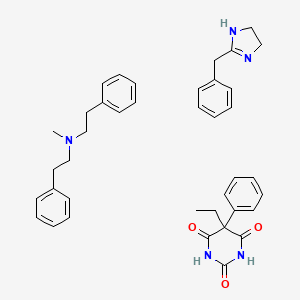
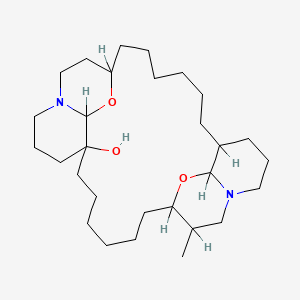

![4-[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid](/img/structure/B1212913.png)
